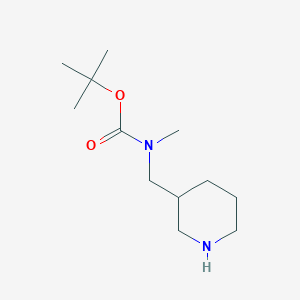

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPRFQKDGVCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629569 | |

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-76-9 | |

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate molecular weight

An In-depth Technical Guide to Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of Tert-butyl (piperidin-3-ylmethyl)carbamate, a pivotal chiral building block in modern drug discovery and development. The document elucidates the compound's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis and purification. Furthermore, it delves into the strategic importance of this molecule, highlighting its role as a versatile intermediate in the synthesis of complex, biologically active compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their work.

Introduction to Tert-butyl (piperidin-3-ylmethyl)carbamate

Tert-butyl (piperidin-3-ylmethyl)carbamate is a bifunctional organic molecule featuring a piperidine heterocycle and a carbamate-protected primary amine. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in neuroactive compounds, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine, making it an ideal intermediate for multi-step organic synthesis.[1]

Nomenclature and Structural Elucidation

The topic name, "Tert-butyl methyl(piperidin-3-ylmethyl)carbamate," can be ambiguous. The most common and widely utilized compound in synthesis is Tert-butyl (piperidin-3-ylmethyl)carbamate , which exists as a racemate or as individual (S) and (R) enantiomers. Its molecular formula is C11H22N2O2.[2][3][4] Another distinct, though less common, compound is Tert-butyl N-methyl-(piperidin-3-yl)carbamate, where a methyl group is attached to the carbamate nitrogen.[5] This guide will focus on the former, non-N-methylated structure, which is a more prevalent building block in pharmaceutical research.

Physicochemical Properties

The key quantitative attributes of Tert-butyl (piperidin-3-ylmethyl)carbamate are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C11H22N2O2 | [2][3][4] |

| Molecular Weight | 214.30 g/mol | [2][3][4] |

| Exact Mass | 214.16812 g/mol | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Boiling Point | 321.8 ± 15.0 °C at 760 mmHg | [2] |

| Flash Point | 148.4 ± 20.4 °C | [2] |

| LogP | 1.55 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Significance in Medicinal Chemistry

The carbamate group is a cornerstone in drug design, often serving as a chemically and proteolytically stable surrogate for a peptide bond.[7] Its inclusion can enhance a molecule's ability to permeate cell membranes.[7] The Boc-protected amine in Tert-butyl (piperidin-3-ylmethyl)carbamate allows for selective functionalization of the piperidine's secondary amine without affecting the protected primary amine. This strategic protection is fundamental in constructing complex molecules where sequential reactions are required. This building block is particularly valuable in synthesizing chiral amines and is a precursor for compounds targeting neurological disorders.[1]

Synthesis and Purification

The synthesis of enantiomerically pure forms of this compound is crucial for developing stereospecific drugs. The following section details a validated chemo-synthetic method for producing (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Strategic Overview

The described protocol utilizes a racemic starting material, 3-Boc-aminomethylpiperidine, and achieves enantiomeric purity through classical resolution. This is accomplished by forming diastereomeric salts with a chiral resolving agent, (-)-O,O'-di-β-tosyl-L-tartaric acid. The desired diastereomer is selectively crystallized and then neutralized to yield the final, enantiopure product. This method is robust and scalable, making it suitable for laboratory and pilot-plant production.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl (piperidin-3-ylmethyl)carbamate[8]

Step 1: Diastereomeric Salt Formation

-

Combine N-(tert-butoxycarbonyl)-3-aminomethylpiperidine (10 g, 47 mmol, 1.0 equiv) and (-)-O,O'-di-β-tosyl-L-tartaric acid (15.52 g, 47 mmol, 1.0 equiv) in a reaction vessel.

-

Add dry methanol (100 ml) to the mixture.

-

Slowly heat the mixture to reflux until a homogeneous solution is formed.

-

Cool the reaction mixture to room temperature and stir for 5-6 hours to allow for crystallization of the diastereomeric salt.

Step 2: Isolation of the Chiral Salt

-

Filter the resulting white solid from the solution.

-

Wash the collected solid with a minimal amount of anhydrous methanol.

-

Self-Validation Checkpoint: The crude product can be further purified by recrystallization from methanol to enhance diastereomeric purity.

Step 3: Liberation of the Free Base

-

Suspend the purified salt in distilled water (25 ml) and cool the mixture to 0°C in an ice bath.

-

Add a 10% sodium carbonate solution (approx. 100 ml) in portions until the reaction mixture is basic (confirm with pH paper).

-

Continue stirring for an additional 10 minutes at 0°C.

Step 4: Extraction and Final Purification

-

Transfer the basic aqueous mixture to a separatory funnel and extract with ethyl acetate (5 x 50 ml).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, (S)-tert-butyl (piperidin-3-ylmethyl)carbamate, as a white solid. A typical yield is approximately 3.28 g (65%).[8]

Workflow Visualization

The following diagram outlines the key stages of the synthesis and purification process.

Caption: Synthesis and purification workflow for the chiral resolution.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. This validation is a critical component of ensuring experimental reproducibility and trustworthiness.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) :

-

FAB MS (m/z): 215 (M+1).[8] This confirms the molecular weight of the protonated molecule.

-

-

Infrared (IR) Spectroscopy :

-

IR (pure): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172 cm⁻¹.[8] The peaks at ~3360 cm⁻¹ (N-H stretch) and ~1703 cm⁻¹ (C=O stretch) are characteristic of the carbamate group.

-

-

Optical Rotation :

-

[α]D: +11.03 (c=0.10, methanol).[8] This value confirms the enantiomeric identity and purity of the (S)-isomer.

-

Core Applications in Drug Development

Tert-butyl (piperidin-3-ylmethyl)carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the precise arrangement of its functional groups.

Role as a Versatile Chiral Building Block

The compound provides a chiral piperidine core that can be elaborated upon. After coupling reactions at the secondary piperidine nitrogen, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be functionalized in a subsequent step. This sequential reactivity is essential for building complex molecular architectures.

Precursor to Key Pharmaceutical Scaffolds

Research has shown that related structures, such as tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, are pivotal intermediates in the synthesis of innovative therapeutics.[9] These include:

-

Orexin Receptor Antagonists : These are a class of drugs used to treat insomnia.

-

IRAK4 Inhibitors : Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for autoimmune diseases and certain cancers.

The use of this carbamate intermediate demonstrates its direct relevance to the development of treatments for significant human diseases.[9]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are required.

-

Hazards : May cause skin irritation and serious eye damage. May cause respiratory irritation.[3]

-

Storage : The compound should be stored in a dark place under an inert atmosphere, at temperatures between 2-8°C to ensure long-term stability.[6]

Conclusion

Tert-butyl (piperidin-3-ylmethyl)carbamate, with a molecular weight of 214.30 g/mol , is a fundamentally important molecule in the toolbox of the medicinal chemist. Its well-defined structure, coupled with the strategic utility of the Boc protecting group and the privileged piperidine scaffold, makes it an indispensable starting material. The robust methods for its chiral synthesis and the clear analytical data for its characterization provide a trustworthy foundation for its use in the complex, multi-step syntheses required to discover and develop next-generation pharmaceuticals.

References

- (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)

- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]

- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848.

- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847.

- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- T. Ghosh, A. et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 172478-01-2|tert-Butyl methyl(piperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 6. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structure Elucidation of Tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate

Abstract: This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple recitation of procedures, this document details the strategic application and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. It emphasizes the causality behind experimental choices and the integration of multi-technique data to achieve unambiguous structural confirmation, a cornerstone of regulatory compliance and successful drug development. This guide is intended for researchers, analytical scientists, and process chemists who require a robust framework for characterizing complex synthetic intermediates.

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical synthesis, piperidine derivatives are ubiquitous scaffolds due to their favorable physicochemical properties and biological relevance. Tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate (Molecular Formula: C₁₂H₂₄N₂O₂, Molecular Weight: 228.33 g/mol ) serves as a crucial intermediate, where the tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the secondary amine, facilitating multi-step synthetic campaigns.[1][2]

The presence of the N-methyl group distinguishes this molecule from its more common secondary carbamate analogue, introducing subtle but critical differences in its chemical behavior and spectroscopic signature. An error in identification—mistaking it for its demethylated counterpart, for instance—can derail a synthetic route, compromise biological data, and lead to significant resource expenditure. Therefore, its unambiguous structural elucidation is not merely an academic exercise but a critical quality control checkpoint.

This guide presents an integrated analytical workflow designed to provide irrefutable proof of structure, leveraging the orthogonal strengths of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance.

Mass Spectrometry (MS): Establishing Molecular Identity

Mass spectrometry is the foundational analysis, providing the molecular weight and elemental composition, which are the primary pillars of a compound's identity. For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the ionization technique of choice, as it is a soft method that typically preserves the molecular ion.

Causality in Method Selection

We select ESI in positive ion mode ([M+H]⁺) because the molecule contains two basic nitrogen atoms (the piperidine ring nitrogen and the carbamate nitrogen), which are readily protonated in the ESI source. This ensures high ionization efficiency and a strong molecular ion signal. High-Resolution Mass Spectrometry (HRMS) is employed to distinguish the target compound from potential impurities or isomers by providing a mass measurement with sub-ppm accuracy, allowing for the confident determination of the elemental formula.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). While carbamate-specific columns exist, a standard C18 provides excellent performance for this application.[3]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions (ESI+):

-

Ion Source: ESI, Positive Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Scan Range: m/z 50-500.

-

Acquisition Mode: Full Scan (for MS) and Tandem MS (MS/MS) for fragmentation analysis.

-

Interpretation of Mass Spectra

The primary goal is to observe the protonated molecular ion and confirm its elemental composition. Tandem MS (MS/MS) is then used to induce fragmentation, providing structural clues that act as a fingerprint for the molecule.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (C₁₂H₂₅N₂O₂⁺) | Observed Mass (Example) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | 229.1911 | 229.1913 | Parent Ion |

| [M+H - 56]⁺ | 173.1285 | 173.1286 | Loss of isobutylene (C₄H₈) via McLafferty rearrangement, a hallmark of the t-Boc group.[4][5] |

| [M+H - 100]⁺ | 129.1073 | 129.1074 | Loss of the entire Boc group (C₅H₈O₂) to yield the protonated methyl(piperidin-3-ylmethyl)amine fragment. |

Caption: Proposed ESI-MS/MS fragmentation of the target compound.

Infrared (IR) Spectroscopy: Functional Group Confirmation

While MS provides the formula, IR spectroscopy confirms the presence of key functional groups. For this molecule, the most crucial task is to identify the carbamate carbonyl group and, critically, to confirm the absence of an N-H bond, which differentiates it from its secondary carbamate analogue. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets.

Experimental Protocol: ATR-FTIR

-

Instrument Setup: Perform a background scan on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹.

Interpretation of the IR Spectrum

The spectrum should be analyzed for characteristic absorption bands. The absence of a sharp N-H stretch around 3300-3400 cm⁻¹ is a key diagnostic feature.[6]

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

|---|---|---|---|

| 2975-2850 | Strong | C-H Stretching | Aliphatic C-H bonds in the piperidine ring and tert-butyl group. |

| ~1695 | Very Strong | C=O Stretching | Tertiary carbamate carbonyl group. This is the most diagnostic peak.[7][8] |

| 1470-1450 | Medium | C-H Bending | Methylene and methyl scissoring vibrations. |

| 1250-1160 | Strong | C-N Stretching & C-O Stretching | Coupled vibrations characteristic of the carbamate group. |

| N/A (~3350) | Absent | N-H Stretching | Confirms the carbamate nitrogen is tertiary (N-methylated), not secondary. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the ultimate, unambiguous proof of structure by mapping the complete carbon-hydrogen framework and establishing atom connectivity. A combination of ¹H, ¹³C, and 2D NMR experiments is required for full assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or APT to distinguish CH/CH₃ from CH₂/C).

-

2D-COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks.

-

2D-HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons.

-

Interpretation of ¹H NMR Spectrum

The proton NMR provides information on the chemical environment, number (via integration), and neighboring protons (via multiplicity) for every unique proton in the molecule.

Interpretation of ¹³C NMR Spectrum

The carbon NMR reveals the number of unique carbon environments. The chemical shift indicates the type of carbon (aliphatic, carbonyl, etc.).

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, 400 MHz)

| Position | δ ¹H (ppm), Multiplicity, Integration | δ ¹³C (ppm) | Rationale & 2D Correlations |

|---|---|---|---|

| Boc: -C(CH₃)₃ | ~1.45, s, 9H | ~80.0 (Quaternary C) | The characteristic large singlet of the tert-butyl group. The quaternary carbon is deshielded by the adjacent oxygen. |

| Boc: -(CH₃)₃ | ~1.45, s, 9H | ~28.4 (Methyl C's) | HSQC will correlate the 9H singlet to this carbon signal. |

| N-CH₃ | ~2.85, s, 3H | ~34.5 | A sharp singlet for the N-methyl group. Its chemical shift confirms its attachment to the electron-withdrawing carbamate group. |

| -CH₂-N(Boc) | ~3.1-3.3, m, 2H | ~50.0 | Methylene protons adjacent to the carbamate nitrogen. Will show COSY correlation to the piperidine H3 proton. |

| Piperidine: H2, H6 | ~2.9 (eq), ~2.5 (ax), m, 4H | ~54.0 (C6), ~46.5 (C2) | Complex multiplets due to chair conformation and coupling to adjacent protons.[9][10] |

| Piperidine: H3 | ~1.7, m, 1H | ~36.0 | Chiral center proton, coupled to H2, H4, and the -CH₂- group. |

| Piperidine: H4, H5 | ~1.2-1.8, m, 4H | ~29.0 (C5), ~25.0 (C4) | Overlapping multiplets of the remaining piperidine ring protons. |

| Boc: C=O | N/A | ~156.0 | Deshielded carbonyl carbon, characteristic of a carbamate.[6] |

Note: Exact chemical shifts can vary based on solvent and concentration. The values provided are expert predictions based on analogous structures.

Integrated Analysis and Workflow

No single technique is sufficient. The power of this approach lies in the integration of orthogonal data streams to build an unassailable case for the structure.

Caption: A logical workflow for definitive structure elucidation.

-

MS confirms the molecular formula is C₁₂H₂₄N₂O₂.

-

IR confirms the presence of a tertiary carbamate (strong C=O at ~1695 cm⁻¹) and the absence of an N-H bond .

-

NMR provides the complete connectivity map :

-

¹H NMR shows the correct number of protons and key functional groups (tert-butyl, N-methyl).

-

¹³C NMR shows the correct count of 12 carbons, including the carbamate carbonyl.

-

2D NMR connects all the pieces, confirming which protons are adjacent to each other and which protons are attached to which carbons, leaving no room for isomeric ambiguity.

-

Conclusion

The structural elucidation of tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate is a clear demonstration of the necessity of a multi-technique, evidence-based analytical strategy. By systematically acquiring and interpreting data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, a scientist can confidently confirm the identity, purity, and precise atomic connectivity of the molecule. This rigorous approach underpins the scientific integrity of the synthetic process and is a non-negotiable standard in the development of novel therapeutics.

References

- Gao, W. et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]

- Sastry, M. S. et al. (1995). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Applied Spectroscopy, 49(3), 362-366. [Link]

- Morales-Vargas, A. T. et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 12(15), 2943. [Link]

- Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

- Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides.

- Chemsrc. (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)

- He, H. et al. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.

- Restek Corporation. Effective Analysis Carbamate Pesticides.

- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- ResearchGate.

- PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- ResearchGate.

- Wang, Y. et al. (2023). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect. [Link]

- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

- Conway, W. D. et al. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Energy & Fuels, 30(10), 8491-8499. [Link]

- Royal Society of Chemistry.

- Wolf, C. et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]

- Wikipedia. Piperidine. [Link]

- Eliel, E. L. et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 97(2), 322-329. [Link]

- PubChem. tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.

- Royal Society of Chemistry.

- Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

- Boateng, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]

- 4. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 10. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to tert-Butyl methyl(piperidin-3-ylmethyl)carbamate

Abstract

This technical guide provides an in-depth analysis of tert-butyl methyl(piperidin-3-ylmethyl)carbamate, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identification, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Nomenclature and Structural Identification

The nomenclature of chemical compounds must be precise for unambiguous identification. The topic of this guide is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers, designated (R) and (S). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound clarifies this stereochemistry.

The formal IUPAC name depends on the specific enantiomer:

-

tert-butyl N-[[(3S)-piperidin-3-yl]methyl]carbamate for the (S)-enantiomer.[1]

-

tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate for the (R)-enantiomer.[2]

For simplicity within this guide, we will refer to the molecule generically, but it is critical in practice to specify the desired stereoisomer, as biological activity is often enantiomer-specific. The compound is also commonly available as its hydrochloride salt.[3]

Key Identifiers:

-

CAS Number:

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic building block is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 214.31 g/mol | [5] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [4] |

| Purity (Typical) | >95% |

Synthesis Protocol and Mechanistic Rationale

The synthesis of chiral piperidine derivatives like tert-butyl (piperidin-3-ylmethyl)carbamate requires a robust and stereocontrolled process. A common and effective method involves the protection of a primary amine on a piperidine precursor with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate

This protocol outlines the synthesis starting from 3-aminomethylpiperidine, employing a chiral resolving agent to isolate the desired (S)-enantiomer.

Step 1: Diastereomeric Salt Formation (Chiral Resolution)

-

Procedure: In a suitable flask, combine racemic 3-(Boc-aminomethyl)piperidine (1.0 equiv) with (-)-O,O'-di-p-toluoyl-L-tartaric acid (1.0 equiv) in dry methanol. Heat the mixture to reflux to achieve a clear, homogeneous solution.[4]

-

Rationale: This step is the core of the chiral resolution. The chiral tartaric acid derivative reacts with the racemic piperidine base to form two diastereomeric salts. These salts have different physical properties, most importantly, different solubilities. By carefully cooling the solution, the less soluble diastereomer will selectively crystallize, allowing for its separation from the more soluble one.

Step 2: Crystallization and Isolation

-

Procedure: Allow the reaction mixture to cool slowly to room temperature and stir for 5-6 hours.[4] The desired diastereomeric salt will precipitate. Collect the solid product by vacuum filtration and wash with cold methanol to remove soluble impurities.

-

Rationale: Slow cooling is crucial for forming well-defined crystals and achieving high diastereomeric purity. The stirring ensures thermal equilibrium and maximizes the yield of the crystallized salt.

Step 3: Liberation of the Free Base

-

Procedure: Suspend the isolated salt in distilled water and cool the mixture to 0°C. Add a 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9).[4]

-

Rationale: The addition of a base, such as sodium carbonate, deprotonates the piperidinium nitrogen of the salt. This breaks the ionic bond with the tartaric acid, "liberating" the free amine (the desired product) and forming the water-soluble sodium salt of the tartaric acid. Cooling the mixture minimizes potential side reactions and controls the exotherm of the acid-base neutralization.

Step 4: Extraction and Purification

-

Procedure: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[4] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

-

Rationale: Ethyl acetate is a common extraction solvent that is immiscible with water and effectively dissolves the organic product. Multiple extractions ensure a complete transfer of the product from the aqueous to the organic phase. Drying with sodium sulfate removes residual water, which could interfere with subsequent reactions or product stability. Evaporation under reduced pressure removes the volatile solvent without requiring excessive heat that could decompose the product.

Synthesis Workflow Diagram

Caption: Workflow for the chiral resolution and synthesis of the target compound.

Application in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] Its derivatives are integral to pharmaceuticals across various classes, including anticancer, analgesic, antipsychotic, and anti-Alzheimer agents.[8][9][10]

This compound serves as a valuable chiral building block for several reasons:

-

Structural Rigidity and Vectorial Control: The piperidine ring provides a conformationally restricted, three-dimensional structure. The aminomethyl side chain at the 3-position allows for the controlled, directional extension of molecular complexity, which is critical for optimizing interactions with biological targets like enzyme active sites or protein receptors.

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. This feature provides a strategic advantage in multi-step synthesis. The Boc group masks the nucleophilicity of the primary amine, preventing it from undergoing unwanted side reactions. It can be selectively removed later in the synthetic sequence under mild acidic conditions without affecting other functional groups, enabling precise chemical modifications at other sites of the molecule.

-

Modulation of Physicochemical Properties: The piperidine nitrogen is basic and is typically protonated at physiological pH. This positive charge can be crucial for forming salt-bridge interactions with target proteins or for improving the aqueous solubility and pharmacokinetic profile of a drug candidate.

This building block is frequently used in the synthesis of inhibitors for various enzymes and ligands for G-protein coupled receptors (GPCRs), where the specific orientation of the aminomethyl side chain is key to achieving high potency and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

Conclusion

This compound is a high-value synthetic intermediate whose utility is firmly established in the field of drug discovery. Its defined stereochemistry, coupled with the strategic utility of the Boc protecting group, allows for the precise and controlled elaboration of complex molecular architectures. A thorough understanding of its properties and synthesis is essential for any research scientist aiming to incorporate this versatile piperidine scaffold into novel therapeutic agents.

References

- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848.

- (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847.

- (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2.

- tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Pharmacological Applications of Piperidine Deriv

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2024). [Link]

Sources

- 1. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 5. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

(R)-Tert-butyl (piperidin-3-ylmethyl)carbamate properties

An In-Depth Technical Guide to (R)-Tert-butyl (piperidin-3-ylmethyl)carbamate: Properties, Synthesis, and Applications

Introduction

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is a chiral heterocyclic building block of significant interest in the pharmaceutical industry. Its structure, featuring a piperidine ring with a protected aminomethyl side chain at the C3 stereocenter, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, while the chiral center is crucial for achieving target specificity and desired pharmacological activity.

This guide provides a comprehensive technical overview of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, analytical characterization, synthesis strategies, and key applications, with a particular focus on its role in the development of targeted therapies. The presence of the tert-butoxycarbonyl (Boc) protecting group is a key feature, offering stability during synthetic transformations while allowing for straightforward deprotection under acidic conditions, a common and reliable strategy in multi-step organic synthesis.[1][2]

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a synthetic intermediate are foundational to its effective use in research and development. (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is typically handled as a free base or as a more crystalline and stable hydrochloride salt.

| Property | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate (Free Base) | (R)-tert-butyl (piperidin-3-ylmethyl)carbamate HCl (Salt) |

| Chemical Structure | C₁₁H₂₂N₂O₂ | C₁₁H₂₃ClN₂O₂ |

| Molecular Formula | C₁₁H₂₂N₂O₂[3][4] | C₁₁H₂₃ClN₂O₂[5] |

| Molecular Weight | 214.30 g/mol [3][4] | 250.76 g/mol [5] |

| CAS Number | 879275-33-9[3][4] | 1217778-64-7[5] |

| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate[3] | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride[5] |

| Common Synonyms | (R)-3-(Boc-aminomethyl)piperidine, N-[(3R)-3-Piperidinylmethyl]-carbamic acid 1,1-dimethylethyl ester[3] | R-3-N-Boc-aminomethyl piperidine-HCl[5] |

| Physical Form | Reported as a solid or semi-solid[6] | Typically a white to off-white solid |

| Storage Conditions | Store in a dark place, sealed in a dry, well-ventilated area, often at room temperature or under refrigeration (2-8 °C)[4][6] | Store in a tightly closed container in a dry, cool, and well-ventilated place[7] |

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. While specific batch data will vary, the following provides a reference for the spectroscopic profile, based on data reported for the closely related (S)-enantiomer.[8]

| Technique | Expected Characteristics (Reference data for (S)-enantiomer)[8] |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.77 (brs, 1H, NH-Boc), 2.90-3.03 (m, 4H), 2.49-2.56 (m, 1H), 2.20-2.31 (m, 1H), 1.57-1.72 (m, 3H), 1.39 (s, 9H, -C(CH₃)₃), 1.01-1.21 (m, 2H). |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156.7, 79.7, 51.2, 47.5, 45.0, 38.4, 29.6, 29.0, 26.6. |

| IR (cm⁻¹) | ~3360 (N-H stretch), 2972 (C-H stretch), 1703 (C=O carbamate stretch), 1519, 1455, 1365, 1255, 1172. |

| Mass Spec (FAB MS) | m/z: 215 [M+H]⁺. |

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to determine enantiomeric excess (ee), and Gas Chromatography (GC).

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is non-trivial, as control of the C3 stereocenter is paramount for its utility in asymmetric synthesis. Two primary strategies are employed: chiral resolution of a racemic mixture and direct asymmetric synthesis.

Conceptual Workflow: Chiral Synthesis Strategy

The following diagram illustrates a generalized approach to obtaining the desired (R)-enantiomer. The choice between resolution and asymmetric synthesis often depends on the availability of starting materials, cost, and scalability.

Caption: General strategies for obtaining the chiral target compound.

Experimental Protocol: Synthesis via Chiral Resolution (Conceptual)

This protocol is based on established methods for resolving similar chiral amines and provides a self-validating workflow.[8] The core principle is the formation of diastereomeric salts with a chiral acid, which have different solubilities, allowing for separation by crystallization.

Objective: To isolate (R)-tert-butyl (piperidin-3-ylmethyl)carbamate from a racemic mixture.

Materials:

-

Racemic tert-butyl (piperidin-3-ylmethyl)carbamate

-

Chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid)

-

Methanol, Anhydrous

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate

-

Distilled Water

-

Polarimeter for optical rotation measurement

-

Chiral HPLC for enantiomeric excess (ee) determination

Methodology:

-

Salt Formation:

-

Dissolve 1.0 equivalent of racemic tert-butyl (piperidin-3-ylmethyl)carbamate in dry methanol.

-

Add 1.0 equivalent of the chiral resolving agent (e.g., (-)-O,O'-di-p-toluoyl-L-tartaric acid).

-

Gently heat the mixture to reflux until a clear, homogeneous solution is formed. Causality: Heating ensures complete dissolution for effective salt formation.

-

-

Diastereomer Crystallization:

-

Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The salt of one diastereomer should preferentially crystallize. Causality: Slow cooling promotes the formation of larger, purer crystals, enhancing separation efficiency.

-

Filter the resulting white solid and wash with a minimal amount of cold, anhydrous methanol.

-

-

Recrystallization (Purity Validation):

-

The crude diastereomeric salt can be recrystallized from fresh methanol to improve purity. The optical rotation of the mother liquor and the crystals should be monitored at each step to track the resolution progress.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in distilled water and cool to 0°C.

-

Add 10% aqueous sodium carbonate solution dropwise until the mixture is basic (pH > 9). Causality: The base deprotonates the amine, breaking the salt and liberating the free base, which is less water-soluble.

-

Stir for 15 minutes to ensure complete liberation.

-

-

Extraction and Isolation:

-

Extract the aqueous mixture with ethyl acetate (e.g., 5 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target (R)-enantiomer.

-

-

Final Validation:

-

Confirm identity using NMR and MS.

-

Measure the specific rotation using a polarimeter.

-

Determine the enantiomeric excess (ee) using chiral HPLC to validate the success of the resolution.

-

Key Applications in Drug Discovery and Development

The primary value of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate lies in its utility as a precursor for high-value pharmaceutical targets. Its pre-installed chirality and protected amine functionality make it an efficient starting point for complex syntheses.

Case Study: Synthesis of Niraparib

Niraparib is a potent, orally available poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA gene mutations.[9][10] The (S)-enantiomer of the piperidine ring is a key structural feature for its activity, however, the synthesis strategies often involve intermediates with the (R) configuration which are later inverted or used in specific coupling reactions. Patent literature describes multiple synthetic routes where a chiral 3-substituted piperidine is a critical starting material.[9][11][12][13]

The diagram below conceptualizes the integration of a chiral piperidine building block into the Niraparib scaffold.

Caption: Role of the chiral piperidine intermediate in Niraparib synthesis.

Other Therapeutic Areas

Beyond oncology, chiral piperidine scaffolds are integral to drugs targeting the central nervous system and metabolic disorders.

-

Orexin Receptor Antagonists: These are used to treat insomnia. The specific stereochemistry of the piperidine ring is often crucial for potent and selective receptor binding.[14]

-

IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a target for treating inflammatory and autoimmune diseases.[14]

-

DPP-4 Inhibitors: A related compound, (R)-3-(Boc-amino)piperidine, is a key intermediate for Alogliptin, a drug used to treat type 2 diabetes.[15] This highlights the broad utility of this structural class.

Safety, Handling, and Storage

Proper handling of (R)-tert-butyl (piperidin-3-ylmethyl)carbamate is essential due to its potential hazards. The following information is synthesized from available safety data.[3][7][16]

| Hazard Category | GHS Classification and Precautionary Statements[3] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.Precaution: P280 - Wear protective gloves/protective clothing. P302+P352 - IF ON SKIN: Wash with plenty of soap and water. |

| Serious Eye Damage | H318: Causes serious eye damage.Precaution: P280 - Wear eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation.Precaution: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling Recommendations:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][16]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

Conclusion

(R)-tert-butyl (piperidin-3-ylmethyl)carbamate is more than a simple chemical intermediate; it is an enabling tool for the efficient construction of stereochemically complex drug candidates. Its value is derived from the combination of the pharmaceutically relevant piperidine core, the synthetically versatile Boc-protected amine, and the critical (R)-stereocenter. A thorough understanding of its properties, synthesis, and handling is crucial for any scientist leveraging this building block to accelerate the discovery and development of novel therapeutics.

References

- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.

- ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

- Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.

- UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

- Pharmaffiliates. (R)-3-(Boc-Amino)piperidine. [Link]

- Google Patents.

- Google Patents.

- European Patent Office.

- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 879275-33-9|(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 5. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 10. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 11. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 12. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 13. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513 [data.epo.org]

- 14. researchgate.net [researchgate.net]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. fishersci.ie [fishersci.ie]

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate solubility data

An In-Depth Technical Guide to the Solubility Profile of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate, a key heterocyclic building block in pharmaceutical synthesis. In the absence of extensive public data, this document establishes a robust predicted solubility profile based on first-principle analysis of its molecular structure. We delve into the physicochemical properties that govern its behavior in various solvent systems, offering a predictive framework for its solubility. Critically, this guide furnishes a detailed, field-proven experimental protocol for the empirical determination of its thermodynamic solubility via the shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Strategies for solubility enhancement are also discussed, providing researchers, scientists, and drug development professionals with a foundational resource for handling, formulation, and preclinical development involving this compound.

Part 1: Physicochemical Characterization and Structural Analysis

Understanding the solubility of a compound begins with a thorough examination of its fundamental physicochemical properties. Tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate (CAS No: 169750-76-9) is a bifunctional molecule whose solubility is a product of the interplay between its lipophilic and hydrophilic components.

The molecule's structure incorporates a piperidine ring, which contains a basic secondary amine, a lipophilic tert-butoxycarbonyl (Boc) protecting group, and an N-methyl carbamate linker. The Boc group significantly increases the molecule's nonpolar character, while the piperidine nitrogen provides a site for protonation, rendering its aqueous solubility highly dependent on pH.

Table 1: Key Physicochemical Properties of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate

| Property | Value | Source / Rationale |

| IUPAC Name | tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | PubChem CID 23004744[1] |

| CAS Number | 169750-76-9 | MySkinRecipes[2] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem CID 23004744[1] |

| Molecular Weight | 228.34 g/mol | MySkinRecipes[2] |

| Predicted XLogP3 | ~1.5 - 2.0 | Inferred from similar structures. The non-N-methylated analog has a computed XLogP3 of 1.2[3][4]. The addition of a methyl group increases lipophilicity. |

| Predicted pKa | ~10 - 11 | The basicity is primarily driven by the secondary amine in the piperidine ring, which is typical for such structures.[5] |

| Physical Form | Solid (Predicted) | Similar Boc-protected piperidine derivatives are solids at room temperature. |

Causality Behind Structural Influences on Solubility:

-

Piperidine Ring: The core heterocyclic structure is inherently nonpolar. However, the nitrogen atom is a hydrogen bond acceptor and, more importantly, a Brønsted-Lowry base.[6] In acidic aqueous media, this nitrogen will be protonated, forming a cationic species with significantly enhanced water solubility.[5]

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group is the primary contributor to the molecule's lipophilicity. It sterically shields the carbamate nitrogen and increases the compound's affinity for organic, nonpolar solvents. The Boc group is a common protecting group used in organic synthesis.[7]

-

N-methyl Carbamate Linker: The carbamate group possesses polar characteristics, including a carbonyl oxygen that can act as a hydrogen bond acceptor. This provides some affinity for polar solvents.

Caption: Key functional groups and their impact on solubility properties.

Part 2: Predicted Solubility Profile

Table 2: Predicted Solubility of tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (pH 7) | Water, Phosphate-Buffered Saline (PBS) | Low to Very Low | The large, lipophilic Boc group dominates the structure, leading to poor affinity for water at neutral pH. |

| Aqueous (pH < 4) | 0.1 M HCl, Citrate Buffers | High | Protonation of the basic piperidine nitrogen forms a soluble salt, dramatically increasing aqueous solubility.[5][6] |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The molecule can act as a hydrogen bond acceptor, and its overall polarity is compatible with alcohols.[8] |

| Aprotic Polar | DMSO, Acetonitrile, THF, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. DMSO is a common choice for creating high-concentration stock solutions.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Excellent miscibility is expected due to the compound's moderate polarity and the solvent's ability to engage in weak hydrogen bonding.[8] |

| Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure and overall size suggest good compatibility with nonpolar aromatic rings.[8] |

| Nonpolar | Hexane, Heptane | Low | The polarity of the carbamate and the free amine limit solubility in highly nonpolar aliphatic solvents.[8][9] |

Part 3: Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction, empirical data is required. The gold standard for determining thermodynamic solubility is the Saturation Shake-Flask Method .[8] This protocol is a self-validating system; by ensuring an excess of solid compound remains after equilibration, one can be confident the resulting solution is truly saturated.

Materials and Equipment

-

tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate (solid)

-

Class A volumetric flasks and pipettes

-

Analytical balance (4 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge (optional, for enhancing phase separation)

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

Selected solvents (HPLC grade)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to several glass vials. A visual excess of solid should be clearly evident relative to the volume of solvent to be added. This ensures that saturation can be reached and maintained.

-

Solvent Addition: Accurately dispense a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[5][8] A preliminary time-course experiment can be run to confirm the point at which the concentration in solution becomes static.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would falsely elevate the measured concentration.[6]

-

Dilution: Accurately perform a serial dilution of the filtered saturate solution with the appropriate mobile phase or solvent to bring the concentration into the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method to determine the precise concentration of the dissolved analyte. Carbamates are readily analyzed by reverse-phase HPLC.[10][11][12]

-

Typical HPLC Conditions:

-

Column: C18, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for good peak shape)

-

Detection: UV at an appropriate wavelength (e.g., ~210-220 nm)

-

-

-

Calculation: Calculate the solubility using the measured concentration from the HPLC analysis and the dilution factor. Report the result in standard units such as mg/mL or mmol/L.

Caption: Workflow for Determining Equilibrium Solubility via Shake-Flask Method.

Part 4: Strategies for Solubility Enhancement

For many pharmaceutical applications, particularly aqueous formulations, the native solubility of a compound like this may be insufficient. Several established strategies can be employed to overcome this challenge.

-

pH Adjustment / Salt Formation: This is the most effective strategy for ionizable compounds. Lowering the pH of an aqueous solution well below the pKa of the piperidine nitrogen will convert the molecule into its highly soluble hydrochloride or other salt form.[6]

-

Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to an aqueous solution can significantly increase the solubility of lipophilic compounds. However, the concentration of co-solvents must be carefully optimized to avoid toxicity in biological systems.[6]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate nonpolar guest molecules, like the Boc-protected portion of this compound, forming an inclusion complex that has greatly improved aqueous solubility.[6][13]

Conclusion

Tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate exhibits a classic solubility profile for a modern synthetic building block: high solubility in a wide array of organic solvents and pH-dependent solubility in aqueous media. Its lipophilic nature, driven by the Boc group, renders it poorly soluble in neutral water, but its basic piperidine nitrogen allows for dramatic solubility enhancement in acidic conditions through salt formation. For any application in drug discovery or development, the predictive profile outlined in this guide should be confirmed using the rigorous, quantitative shake-flask protocol provided. This ensures the generation of reliable, accurate data essential for successful formulation, screening, and preclinical evaluation.

References

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501847, (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1501848, (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

- ChemicalBook. (2024). (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

- Chemsrc. (2024). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23004744, tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate.

- Solubility of Things. (n.d.). Piperidine.

- UCHEM. (2024). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- Ali, S., et al. (n.d.). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.

- Sigma-Aldrich. (n.d.). tert-Butyl (3-methylpiperidin-3-yl)carbamate.

- U.S. Geological Survey. (1991). Methods of Analysis by the U.S.

- PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.[12]

- U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.

- MySkinRecipes. (n.d.). 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE.

Sources

- 1. tert-butyl N-methyl-N-[(piperidin-3-yl)methyl]carbamate | C12H24N2O2 | CID 23004744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-N-BOC-3-N-METHYL-AMINOMETHYL PIPERIDINE [myskinrecipes.com]

- 3. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. myuchem.com [myuchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pubs.usgs.gov [pubs.usgs.gov]

- 11. s4science.at [s4science.at]

- 12. epa.gov [epa.gov]

- 13. researchgate.net [researchgate.net]

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate stability profile

An In-depth Technical Guide to the Stability Profile of Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

Introduction

This compound is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical candidates.[1] Its structure combines a piperidine core, a common motif in FDA-approved drugs, with a tert-butyloxycarbonyl (Boc) protected amine, a cornerstone of synthetic strategy.[2][3] Understanding the chemical stability of this intermediate is not merely an academic exercise; it is paramount for developing robust synthetic routes, ensuring the integrity of starting materials, and preventing the formation of impurities that could compromise drug safety and efficacy.

This guide provides a comprehensive analysis of the stability profile of this compound. Moving beyond a simple data sheet, we will dissect the molecule's constituent functional groups to predict its behavior under various stress conditions. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to proactively manage the stability of this critical synthetic intermediate.

Structural Analysis and Intrinsic Stability

The stability of this compound is dictated by the interplay of its three primary structural features: the Boc-protecting group, the N-methyl carbamate linkage, and the piperidine ring.

-

tert-Butyloxycarbonyl (Boc) Group: This is the most labile part of the molecule. The Boc group is notoriously sensitive to acidic conditions, under which it is readily cleaved to release the free amine.[4][5] This cleavage proceeds via the formation of a stable tert-butyl cation. Conversely, it exhibits excellent stability in neutral and basic media and against most nucleophiles and reducing agents.[4][6]

-

Piperidine Ring: The tertiary amine within the piperidine ring is a potential site for oxidation.[7] Under atmospheric or chemically induced oxidative stress, it can form N-oxides or undergo more complex ring-opening reactions.[7][8] The overall conformational stability of the piperidine ring is high, but its reactivity is a key consideration.[9]

-

N-Methyl Carbamate Linkage: Carbamate esters are generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is typically much slower than the acid-mediated cleavage of the Boc group.[10][11]

Based on this analysis, the primary degradation pathways are predicted to be acid-catalyzed deprotection and oxidation of the piperidine nitrogen.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound under forced stress conditions.

Caption: Predicted degradation pathways under various stress conditions.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[12] It involves subjecting the compound to conditions more severe than accelerated stability testing.[13]

The following workflow provides a systematic approach to assessing the stability of this compound.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

Objective: To induce and identify the primary degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a Reverse-Phase HPLC (RP-HPLC) with a C18 column and a gradient elution using mobile phases of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer).[14] Detection can be performed using UV and Mass Spectrometry (LC-MS) for peak identification.[15]

Protocol 1: Acidic Hydrolysis

-

Preparation: Add 1 mL of a 1 mg/mL stock solution of the compound to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubation: Place the vial in a water bath or oven at 60°C.

-

Sampling: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

-

Quenching: Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

-

Causality: The use of strong acid and heat is designed to accelerate the cleavage of the acid-labile Boc group, which is the predicted primary degradation pathway.[5]

Protocol 2: Basic Hydrolysis

-

Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubation: Place the vial in a water bath or oven at 60°C.

-

Sampling & Quenching: Follow the same procedure as in Protocol 1, neutralizing with 0.1 M HCl.

-

Causality: This tests the stability of the carbamate ester linkage to base-mediated hydrolysis. The Boc group is expected to be highly stable under these conditions.[4]

Protocol 3: Oxidative Degradation

-

Preparation: Add 1 mL of the 1 mg/mL stock solution to a vial. Add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Incubation: Keep the vial at room temperature, protected from light.

-

Sampling: Withdraw and dilute samples at designated time points for immediate analysis.

-

Causality: Hydrogen peroxide is used to simulate oxidative stress, which is expected to target the tertiary amine of the piperidine ring, potentially forming an N-oxide.[7]

Protocol 4: Thermal Degradation

-

Preparation: Place a sample of the solid compound in one vial and 1 mL of the stock solution in another.

-

Incubation: Place the vials in an oven at 80°C.

-

Sampling: For the solution, sample directly at time points. For the solid, dissolve a weighed amount in solvent before analysis.

-

Causality: High heat provides the energy to overcome activation barriers for various decomposition reactions, testing the overall thermal robustness of the molecule.[16][17]

Protocol 5: Photolytic Degradation

-

Preparation: Expose both solid and solution samples to a light source according to ICH Q1B guidelines (a calibrated light chamber providing exposure to both cool white fluorescent and near-ultraviolet lamps).

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sampling: Analyze the samples after the specified exposure period.

-

Causality: This protocol assesses the molecule's susceptibility to degradation upon exposure to light, which can initiate radical-based reactions.[2][7]

Data Interpretation and Expected Outcomes

The results from the forced degradation studies should be summarized to provide a clear stability profile. The primary analytical output will be HPLC chromatograms, which show the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.

Table 1: Hypothetical Forced Degradation Results Summary

| Stress Condition | Time (hrs) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| Control | 24 | >99.5 | N/A | N/A |

| 0.1 M HCl, 60°C | 4 | <5 | 94 (Boc-deprotected) | N/A |

| 0.1 M NaOH, 60°C | 24 | >98 | <1 | <1 |

| 3% H₂O₂, RT | 24 | ~85 | 12 (N-Oxide) | ~2 (Other) |

| Thermal, 80°C | 24 | >95 | <2 | <2 |

| Photolytic (ICH Q1B) | - | >99 | <0.5 | <0.5 |

Note: Data are hypothetical and for illustrative purposes only.

Expected Profile:

-

Highly Unstable in Acid: Rapid and complete degradation is expected, with the primary product being the Boc-deprotected amine.

-

Stable in Base: The compound is predicted to show high stability under basic conditions.

-

Moderately Stable to Oxidation: Slow degradation is likely, with the formation of the piperidine N-oxide as a major degradant.

-

Thermally and Photolytically Stable: The molecule is expected to be robust under thermal and photolytic stress in the solid state and for short durations in solution.

Recommendations for Handling and Storage

Based on the predicted stability profile, the following practices are recommended:

-

Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term oxidative degradation. The recommended storage temperature is 2-8°C.

-

Handling: Avoid contact with acidic materials. Use neutral or slightly basic conditions during aqueous workups. Solvents should be free of acidic impurities.

-

Synthetic Planning: When designing multi-step syntheses, subsequent reactions should be planned under neutral, basic, or non-acidic conditions to maintain the integrity of the Boc protecting group.[3] Deprotection should be the intended final step before further functionalization of the amine.

Conclusion

This compound possesses a well-defined stability profile dominated by the lability of its Boc-protecting group to acid. While generally stable to basic, thermal, and photolytic conditions, it exhibits a moderate susceptibility to oxidation at the piperidine nitrogen. By understanding these intrinsic properties and employing the forced degradation protocols outlined in this guide, researchers can proactively control for potential impurities, ensure the quality of their synthetic intermediates, and build more robust and reliable drug development pipelines.

References

- Delgado, B., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Reddit r/Chempros (2024). Boc and tBu ester pH stability during enamine hydrolysis. [Link]

- UCHEM (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

- ResearchGate (2025). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. [Link]

- Shen, Y., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

- S, S., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]

- ResearchGate (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]

- S4Science (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

- Der Pharma Chemica (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 6(6), 336-341. [Link]

- Tveit, H. B., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 124(34), 6825–6838. [Link]

- Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]

- ResearchGate (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. [Link]

- Tveit, H. B., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.

- ResearchGate (2001). Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

- Organic Chemistry Portal (n.d.). Protective Groups. [Link]

- WuXi Biology (2020). Alcohol Speed up Boc Protection of Primary Amines. [Link]

- Journal of Science and Technology (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. [Link]

- ResearchGate (1973). The thermal decompositions of carbamates. IV.

- PubChem (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)

- NIH (2018).

- Chemsrc (n.d.). (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)

- Molecules (2022).

- University of Massachusetts Amherst (n.d.). behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. [Link]

- Beilstein Journal of Organic Chemistry (2018).

- Frontiers in Microbiology (2021).